molecular formula C6H12O6 B7821420 D(+)-Glucose CAS No. 58367-01-4

D(+)-Glucose

Cat. No.: B7821420
CAS No.: 58367-01-4
M. Wt: 180.16 g/mol
InChI Key: GZCGUPFRVQAUEE-SLPGGIOYSA-N
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Description

D(+)-Glucose, also known as D-glucose, is a simple sugar and an essential carbohydrate in biology. It is a monosaccharide with six carbon atoms and an aldehyde group, making it an aldohexose. This compound is a primary source of energy for living organisms and plays a crucial role in various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D(+)-Glucose can be achieved through several methods. One common approach is the hydrolysis of starch or cellulose, which involves breaking down these polysaccharides into simpler sugars using acid or enzymatic hydrolysis. The reaction conditions typically include the use of dilute hydrochloric acid or specific enzymes like amylase at elevated temperatures.

Industrial Production Methods

Industrially, this compound is produced through the enzymatic hydrolysis of starch. This process involves the use of enzymes such as alpha-amylase and glucoamylase to convert starch into glucose. The reaction is carried out in large bioreactors under controlled conditions of temperature and pH to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

D(+)-Glucose undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: This compound can be oxidized to form gluconic acid using mild oxidizing agents like bromine water.

    Reduction: Reduction of this compound with sodium borohydride yields sorbitol, a sugar alcohol.

    Substitution: It can undergo substitution reactions to form derivatives like glucosides when reacted with alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

    Oxidation: Bromine water, mild conditions.

    Reduction: Sodium borohydride, aqueous or alcoholic medium.

    Substitution: Alcohols, acid catalysts like hydrochloric acid.

Major Products

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

    Substitution: Glucosides.

Scientific Research Applications

D(+)-Glucose has numerous applications in scientific research:

    Chemistry: It is used as a standard for calibration in various analytical techniques like high-performance liquid chromatography (HPLC).

    Biology: It serves as a primary energy source in cellular respiration and is involved in glycolysis and the citric acid cycle.

    Medicine: It is used in the treatment of hypoglycemia and as a component in oral rehydration solutions.

    Industry: It is a key ingredient in the food and beverage industry, particularly in the production of sweeteners and fermentation processes.

Mechanism of Action

The primary mechanism of action of D(+)-Glucose involves its role in cellular metabolism. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate adenosine triphosphate (ATP). This process provides energy for various cellular functions. The compound also participates in the pentose phosphate pathway, which generates reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate (NADPH) and ribose-5-phosphate for nucleotide synthesis.

Comparison with Similar Compounds

D(+)-Glucose can be compared with other similar compounds such as:

    Fructose: Unlike glucose, fructose is a ketohexose with a ketone group instead of an aldehyde group.

    Galactose: Galactose is an epimer of glucose, differing in the configuration around the fourth carbon atom.

    Mannose: Mannose is another epimer of glucose, differing in the configuration around the second carbon atom.

Uniqueness

The uniqueness of this compound lies in its central role in metabolism and its widespread presence in nature. It is the most abundant monosaccharide and a fundamental building block for more complex carbohydrates like starch, cellulose, and glycogen.

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25191-16-6
Record name Polyglucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25191-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7022910, DTXSID4048729
Record name D-Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Glucose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name D-glucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01914
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Mechanism of Action

Glucose supplies most of the energy to all tissues by generating energy molecules ATP and NADH during a series of metabolism reactions called glycolysis. Glycolysis can be divided into two main phases where the preparatory phase is initiated by the phosphorylation of glucose by hexokinase to form glucose 6-phosphate. The addition of the high-energy phosphate group activates glucose for the subsequent breakdown in later steps of glycolysis and is the rate-limiting step. Products end up as substrates for following reactions, to ultimately convert C6 glucose molecule into two C3 sugar molecules. These products enter the energy-releasing phase where the total of 4ATP and 2NADH molecules are generated per one glucose molecule. The total aerobic metabolism of glucose can produce up to 36 ATP molecules. These energy-producing reactions of glucose are limited to D-glucose as L-glucose cannot be phosphorylated by hexokinase. Glucose can act as precursors to generate other biomolecules such as vitamin C. It plays a role as a signaling molecule to control glucose and energy homeostasis. Glucose can regulate gene transcription, enzyme activity, hormone secretion, and the activity of glucoregulatory neurons. The types, number, and kinetics of glucose transporters expressed depends on the tissues and fine-tunes glucose uptake, metabolism, and signal generation to preserve cellular and whole body metabolic integrity.
Record name D-glucose
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CAS No.

50-99-7, 815-92-9, 19030-38-7, 28823-03-2, 58367-01-4
Record name Glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucose [JAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, labeled with carbon-14
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, labeled with carbon-13
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Glucose, labeled with tritium
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-glucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name D-Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANHYDROUS DEXTROSE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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